molecular formula C12H10N2S B15206551 4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole

4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole

Cat. No.: B15206551
M. Wt: 214.29 g/mol
InChI Key: NXVJKKLBJQGJJY-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-methyl-1H-pyrrole-2-carbaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, with reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazole derivatives.

Scientific Research Applications

4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    2-(1H-Pyrrol-1-yl)benzo[d]thiazole: Lacks the methyl group at the 4-position.

    4-Methyl-2-(1H-pyrrol-1-yl)benzothiazole: Similar structure but different substitution pattern.

    2-(1H-Pyrrol-1-yl)benzothiazole: Similar core structure but without the methyl group.

Uniqueness: 4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-1,3-benzothiazole

InChI

InChI=1S/C12H10N2S/c1-9-5-4-6-10-11(9)13-12(15-10)14-7-2-3-8-14/h2-8H,1H3

InChI Key

NXVJKKLBJQGJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C=CC=C3

Origin of Product

United States

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